molecular formula C28H22N4O8 B11547937 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol)

2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol)

Cat. No.: B11547937
M. Wt: 542.5 g/mol
InChI Key: WEUPSVQWWHBYHN-UHFFFAOYSA-N
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Description

2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol) is a complex organic compound characterized by its biphenyl core structure with methoxy and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol) typically involves the condensation of biphenyl-4,4’-dicarbaldehyde with 4-methoxy-6-nitrophenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be oxidized to form quinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include amino derivatives, quinone derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its nitro and methoxy groups contribute to its reactivity and ability to form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol) apart from similar compounds is its specific combination of functional groups and structural features. The presence of both methoxy and nitro groups on the phenol rings, along with the biphenyl core, provides unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C28H22N4O8

Molecular Weight

542.5 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]phenyl]phenyl]iminomethyl]-4-methoxy-6-nitrophenol

InChI

InChI=1S/C28H22N4O8/c1-39-23-11-19(27(33)25(13-23)31(35)36)15-29-21-7-3-17(4-8-21)18-5-9-22(10-6-18)30-16-20-12-24(40-2)14-26(28(20)34)32(37)38/h3-16,33-34H,1-2H3

InChI Key

WEUPSVQWWHBYHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)OC)[N+](=O)[O-])O

Origin of Product

United States

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